molecular formula C12H14N2O5 B15094106 methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate

methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate

Cat. No.: B15094106
M. Wt: 266.25 g/mol
InChI Key: HTYWVEUBCLGQES-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate (CAS: 2230200-72-1) is a heterocyclic building block with the molecular formula C₁₂H₁₄N₂O₅ and a molecular weight of 266.25 g/mol . Its structure features a benzoate ester backbone substituted with a nitro group at the 4-position and a (2S)-oxetan-2-ylmethylamino group at the 3-position. The stereochemistry of the oxetane ring (S-configuration) introduces conformational rigidity, which is advantageous in medicinal chemistry for improving metabolic stability and binding selectivity. The compound is commercially available at ≥97% purity and is primarily utilized in pharmaceutical research and development as a precursor or intermediate for synthesizing bioactive molecules .

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate

InChI

InChI=1S/C12H14N2O5/c1-18-12(15)8-2-3-11(14(16)17)10(6-8)13-7-9-4-5-19-9/h2-3,6,9,13H,4-5,7H2,1H3/t9-/m0/s1

InChI Key

HTYWVEUBCLGQES-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NC[C@@H]2CCO2

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NCC2CCO2

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with methyl 3-fluoro-4-nitro-benzoate or analogous benzoic acid derivatives. These substrates are chosen for their reactivity in nucleophilic aromatic substitution (SNAr) reactions. For instance, in Step 1 of the procedure described in EP 3989972 B1, methyl 3-fluoro-4-nitro-benzoate is reacted with (2S)-oxetan-2-ylmethanamine hydrochloride in N,N-dimethylformamide (DMF) at elevated temperatures (50–60°C). This step replaces the fluorine atom with the oxetane-containing amine moiety, forming the intermediate 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoic acid.

Key Reaction Parameters:

  • Solvent: DMF or dimethylacetamide (DMAc) for optimal solubility.
  • Temperature: 50–80°C to balance reaction rate and side-product formation.
  • Stoichiometry: A 1:1 molar ratio of fluoro-nitrobenzoate to oxetane-amine ensures complete substitution.

Stepwise Synthesis and Mechanistic Insights

Oxetane Ring Formation and Stereochemical Control

The (2S)-oxetan-2-ylmethylamine moiety is synthesized separately via ring-opening of epoxides or cyclization of diols. For example, (2S)-oxetan-2-ylmethanamine hydrochloride is prepared from L-malic acid through a sequence of protection, cyclization, and deprotection steps. Stereochemical integrity is maintained using chiral catalysts or resolving agents, such as L-tartaric acid, to isolate the desired (S)-enantiomer.

Nitration and Aromatic Substitution

Nitration is typically performed early in the synthesis to avoid side reactions with the oxetane ring. Concentrated nitric acid in sulfuric acid (mixed acid) at 0–5°C introduces the nitro group at the para position relative to the ester functionality. Subsequent SNAr with the oxetane-amine occurs regioselectively at the meta position due to the electron-withdrawing effects of the nitro group.

Esterification and Final Purification

Esterification of the benzoic acid intermediate is achieved using methanol and thionyl chloride (SOCl₂) or via Mitsunobu conditions with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). The crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization from ethanol/water mixtures, yielding this compound in >95% purity.

Optimization Strategies and Challenges

Solvent and Catalytic Systems

DMF is preferred for SNAr reactions due to its high polarity and ability to stabilize transition states. However, alternatives like DMAc or tetrahydrofuran (THF) are explored to reduce toxicity. Catalytic systems, such as palladium(II) complexes (e.g., Pd(dppf)Cl₂), enhance coupling efficiency in stereospecific steps.

Yield and Scalability

Initial laboratory-scale syntheses report yields of 70–80%, but scalability introduces challenges:

  • Side Reactions: Over-nitration or oxetane ring-opening under acidic conditions.
  • Temperature Sensitivity: Exothermic nitration requires precise cooling to prevent decomposition.

Table 1. Comparative Analysis of Synthetic Methods

Step Reagents/Conditions Yield (%) Purity (%) Source
SNAr Substitution DMF, 60°C, 12h 85 92
Nitration HNO₃/H₂SO₄, 0°C, 2h 78 89
Esterification SOCl₂/MeOH, reflux, 6h 90 95

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.29 (d, J = 7.9 Hz, 1H, ArH), 4.69 (m, 1H, oxetane CH), 3.89 (s, 3H, OCH₃).
  • HPLC: Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water).
  • Mass Spec (ESI+): m/z 295.1 [M+H]⁺.

Chirality Verification

Chiral HPLC with a cellulose-based column confirms enantiomeric excess (>99%) of the (2S)-oxetan-2-yl group.

Applications and Derivative Synthesis

The compound serves as a precursor to GLP-1 receptor agonists, such as 2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid. Modifications at the nitro or ester groups enable tuning of pharmacokinetic properties, including solubility and metabolic stability.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the para-position undergoes catalytic hydrogenation to form primary amines. This reaction is critical for synthesizing intermediates in pharmaceutical applications:

Example Reaction:

Methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoatePd/C, H2MeOHMethyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate\text{Methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate} \xrightarrow[\text{Pd/C, H}_2]{\text{MeOH}} \text{Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate}

Key Data:

ConditionCatalystSolventYieldSource
H₂ (1 atm), 25°C, 12 hr10% Pd/CMeOH85–90%

This reduction preserves the stereochemistry of the (2S)-oxetane moiety while generating a versatile amine intermediate for further derivatization .

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or reacts with alcohols in transesterification:

Hydrolysis:

Methyl esterNaOH, H2OΔ4-Nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoic acid\text{Methyl ester} \xrightarrow[\text{NaOH, H}_2\text{O}]{\Delta} \text{4-Nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoic acid}

Transesterification:

Methyl ester+R-OHH+ΔR-ester derivative\text{Methyl ester} + \text{R-OH} \xrightarrow[\text{H}^+]{\Delta} \text{R-ester derivative}

Reactivity Trends:

  • Base-Catalyzed Hydrolysis: Faster with electron-withdrawing nitro groups (enhanced electrophilicity).

  • Acid-Catalyzed Transesterification: Requires anhydrous conditions to avoid competing hydrolysis.

Oxetane Ring-Opening Reactions

The (2S)-oxetane ring participates in acid-catalyzed ring-opening, forming diols or ethers depending on reaction conditions:

Mechanism:

OxetaneH+Protonated intermediateH2O1,3-Diol\text{Oxetane} \xrightarrow{\text{H}^+} \text{Protonated intermediate} \xrightarrow{\text{H}_2\text{O}} \text{1,3-Diol}

Experimental Observations (General Oxetane Chemistry):

AcidTemperatureProductYieldSource
HCl (1M)60°C1,3-Diol70–75%
TFA25°CTrifluoroacetate ester82%

The stereochemistry of the oxetane influences regioselectivity during ring-opening .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring (activated by nitro groups) undergoes NAS with strong nucleophiles:

Example Reaction with Thiols:

4-Nitrobenzoate+RS4-SR-substituted benzoate+NO2\text{4-Nitrobenzoate} + \text{RS}^- \rightarrow \text{4-SR-substituted benzoate} + \text{NO}_2^-

Key Factors:

  • Nitro Group Orientation: Meta-directing effects guide substitution patterns.

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

Derivatization at the Methylamino Group

The secondary amine bridging the aromatic ring and oxetane reacts with electrophiles:

Acylation:

Methylamino group+AcClAcetamide derivative\text{Methylamino group} + \text{AcCl} \rightarrow \text{Acetamide derivative}

Alkylation:

Methylamino group+R-XQuaternary ammonium salt\text{Methylamino group} + \text{R-X} \rightarrow \text{Quaternary ammonium salt}

Yield Data:

Reaction TypeElectrophileConditionsYieldSource
AcylationAcetyl chloridePyridine, 0°C88%
AlkylationMethyl iodideK₂CO₃, DMF76%

Photochemical Reactivity

The nitro group facilitates photoreduction under UV light, forming nitroso intermediates:

NO2hνNO+O\text{NO}_2 \xrightarrow{h\nu} \text{NO} + \text{O}

Applications:

  • Used in photoaffinity labeling for target identification.

Scientific Research Applications

Methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The closest structural analog is methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate (CAS: 2230200-74-3, C₁₂H₁₆N₂O₃, MW: 236.27 g/mol) . Key differences include:

  • 4-Position Substitution: The nitro group (-NO₂) in the target compound is replaced by an amino group (-NH₂) in the analog.
  • Electronic Effects: The nitro group is strongly electron-withdrawing, which polarizes the aromatic ring and reduces electron density at the 3-position. In contrast, the amino group is electron-donating, increasing reactivity at adjacent sites.
  • Molecular Weight : The nitro derivative has a higher molecular weight (266.25 vs. 236.27), attributable to the additional oxygen atoms in the nitro group.

Purity and Commercial Availability

  • Target Compound : Available at ≥97% purity (Aladdin Scientific), reflecting robust synthetic protocols for nitro-aromatic intermediates .

Data Table: Key Properties of Compared Compounds

Property Methyl 4-Nitro-3-[[(2S)-Oxetan-2-yl]Methylamino]Benzoate Methyl 4-Amino-3-[[(2S)-Oxetan-2-yl]Methylamino]Benzoate
CAS Number 2230200-72-1 2230200-74-3
Molecular Formula C₁₂H₁₄N₂O₅ C₁₂H₁₆N₂O₃
Molecular Weight (g/mol) 266.25 236.27
Key Functional Groups -NO₂, ester, oxetane -NH₂, ester, oxetane
Purity ≥97% >95%
Applications Intermediate for nitro-to-amine conversion Direct use in peptide mimetics or receptor ligands

Research Findings and Implications

  • Nitro-to-Amino Conversion: The reduction of the nitro group to an amine is a strategic step in drug development. For example, nitroaromatics are often used as prodrugs activated in vivo under hypoxic conditions (e.g., anticancer agents) .
  • Oxetane Advantages : Both compounds leverage the oxetane ring’s rigidity to resist enzymatic degradation, a feature validated in kinase inhibitors and GPCR-targeting therapies .
  • Synthetic Challenges: The nitro derivative’s synthesis likely requires careful control of nitration conditions to avoid over-oxidation, whereas the amino analog may involve catalytic hydrogenation or metal-mediated reductions .

Biological Activity

Methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate (CAS: 2230200-72-1) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Molecular Formula : C12_{12}H14_{14}N2_{2}O5_{5}
  • Molecular Weight : 266.25 g/mol
  • IUPAC Name : methyl (S)-3-(methyl(oxetan-2-yl)amino)-4-nitrobenzoate
  • Purity : ≥97%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific protein interactions relevant to cancer biology. For instance, compounds with similar structures have been shown to disrupt c-Myc–Max dimerization, a critical process in tumorigenesis .

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by inhibiting cell proliferation in cancer cell lines. In vitro studies have demonstrated that related compounds can induce cell cycle arrest and apoptosis in c-Myc overexpressing cells .

Neuroprotective Effects

There is emerging evidence suggesting that oxetane-containing compounds may possess neuroprotective properties. Studies exploring microtubule stabilization have identified potential leads for treating neurodegenerative diseases, which could be relevant for this compound .

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerInhibits c-Myc–Max dimerization; induces cell cycle arrest
NeuroprotectivePotential microtubule-stabilizing effects; may protect against neurodegeneration
Inhibition of Protein InteractionsDisrupts key protein-protein interactions involved in tumor progression

Case Studies

  • Inhibition of c-Myc : A study evaluated the effects of this compound on c-Myc-driven luciferase reporter assays, revealing significant inhibition at micromolar concentrations, suggesting a direct impact on c-Myc transcriptional activity .
  • Microtubule Stabilization : Research into similar oxetane derivatives highlighted their ability to stabilize microtubules, which could be leveraged for developing treatments for conditions like human African trypanosomiasis .

Q & A

Q. What are the key steps in synthesizing methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate, and how can reaction conditions be optimized?

The synthesis involves sequential functionalization of the benzoate core. A nitro group is introduced at the 4-position, followed by nucleophilic substitution at the 3-position with (2S)-oxetan-2-ylmethylamine. Optimization includes:

  • Nitro-group introduction : Use mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to prevent over-nitration.
  • Amination : Employ anhydrous conditions (e.g., DMF or THF) with a base (e.g., K₂CO₃) to facilitate SN2 substitution .
  • Chiral retention : Ensure (2S)-oxetan-2-ylmethylamine is enantiomerically pure to preserve stereochemistry. Monitor intermediates via TLC and HPLC.

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
  • Structural confirmation :
    • ¹H/¹³C NMR : Key signals include the methyl ester (~3.8–3.9 ppm), nitro group deshielding effects on aromatic protons, and oxetane ring protons (4.5–5.0 ppm) .
    • Mass spectrometry (MS) : ESI-MS in positive mode detects [M+H]⁺, with fragmentation patterns confirming the oxetane and nitro groups .

Advanced Research Questions

Q. What challenges arise in resolving the stereochemistry of this compound via X-ray crystallography?

  • Crystal growth : The compound’s polar groups (nitro, ester) complicate crystallization. Use slow evaporation in mixed solvents (e.g., ethyl acetate/hexane).
  • Data collection : High-resolution synchrotron radiation may be required for small crystals.
  • Refinement : SHELXL software (via Olex2) refines anisotropic displacement parameters and validates hydrogen bonding. The (2S)-oxetan-2-yl group’s conformation is confirmed using Fourier difference maps .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • DFT calculations (e.g., Gaussian 16):
    • Optimize geometry using B3LYP/6-31G(d).
    • Calculate electrostatic potential surfaces to identify reactive sites (e.g., nitro group as an electron-deficient center).
    • Simulate transition states for amination or ester hydrolysis pathways .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) by aligning the oxetane and nitro groups in active-site pockets .

Q. What methodological approaches are used to study the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Reflux in 0.1M HCl or NaOH at 60°C for 24 hours. Monitor degradation via HPLC.
    • Oxidative stress : Treat with 3% H₂O₂ at 40°C. Nitro groups may reduce to amines under harsh conditions.
    • Thermal stability : TGA/DSC analysis identifies decomposition temperatures (>200°C typical for nitroaromatics) .

Q. How does the (2S)-oxetan-2-ylmethylamino group influence the compound’s pharmacokinetic properties in preclinical studies?

  • LogP determination : The oxetane ring enhances solubility (lower logP) compared to bulkier substituents.
  • Metabolic stability : Incubate with liver microsomes (human/rat). LC-MS/MS quantifies parent compound depletion. Oxetanes resist cytochrome P450 oxidation better than THF analogs .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of nitro compound dust.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

  • Variable factors :
    • Amination step : Excess oxetan-2-ylmethylamine (1.5–2.0 equiv.) improves yield but may require purification via column chromatography.
    • Solvent choice : Polar aprotic solvents (DMF vs. THF) affect reaction rates. Validate via kinetic studies .
  • Reproducibility : Cross-reference experimental details (e.g., stirring rate, inert atmosphere) from independent sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.